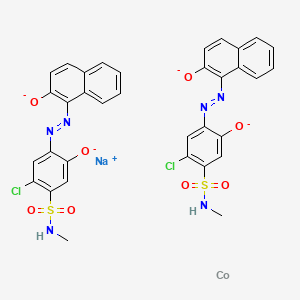
Cobaltate(1-), bis(2-chloro-5-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, leading to changes in its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may result in lower oxidation states .
Applications De Recherche Scientifique
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) include:
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-benzenesulphonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart is its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
70179-69-0 |
|---|---|
Formule moléculaire |
C34H24Cl2CoN6NaO8S2-3 |
Poids moléculaire |
861.5 g/mol |
Nom IUPAC |
sodium;1-[[5-chloro-4-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;cobalt |
InChI |
InChI=1S/2C17H14ClN3O4S.Co.Na/c2*1-19-26(24,25)16-9-15(23)13(8-12(16)18)20-21-17-11-5-3-2-4-10(11)6-7-14(17)22;;/h2*2-9,19,22-23H,1H3;;/q;;;+1/p-4 |
Clé InChI |
AGRHCPZVEDXIOH-UHFFFAOYSA-J |
SMILES canonique |
CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















